molecular formula C13H18N4O3 B5225899 5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid

5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid

Cat. No.: B5225899
M. Wt: 278.31 g/mol
InChI Key: XEKCHYPXTVYOPL-UHFFFAOYSA-N
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Description

5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid is a synthetic organic compound with the molecular formula C13H18N4O3 It is characterized by the presence of a pyrimidinyl group attached to a piperazine ring, which is further connected to a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of pyrimidine with piperazine to form 4-(pyrimidin-2-yl)piperazine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with glutaric anhydride to form the desired product, this compound.

The reaction conditions generally include the use of organic solvents such as chloroform or dichloromethane, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted piperazines, and various oxo compounds .

Scientific Research Applications

5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid involves its interaction with specific molecular targets. The pyrimidinyl group can bind to nucleotide-binding sites, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-(4-phenyl-1-piperazinyl)pentanoic acid
  • 5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)-1-piperazinyl)pentanoic acid
  • 4-Oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid

Uniqueness

5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid is unique due to the presence of the pyrimidinyl group, which imparts specific binding properties and biological activity. This distinguishes it from other similar compounds that may lack this functional group .

Properties

IUPAC Name

5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c18-11(3-1-4-12(19)20)16-7-9-17(10-8-16)13-14-5-2-6-15-13/h2,5-6H,1,3-4,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKCHYPXTVYOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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